3-Hydroxy-DL-kynurenine-(butyric-1,2-13C2) dihydrobromide

Description

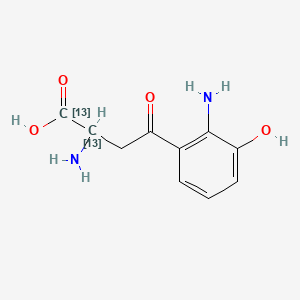

3-Hydroxy-DL-kynurenine-(butyric-1,2-¹³C₂) dihydrobromide (CAS: 718041) is a stable isotope-labeled derivative of the tryptophan metabolite 3-hydroxykynurenine. Its molecular formula is ¹³C₂C₈H₁₄Br₂N₂O₄ (MW: 388.02), featuring ¹³C labeling at the 1 and 2 positions of the butyric acid side chain . This compound is synthesized with 99% isotopic purity and ≥95% chemical purity, making it suitable for tracer studies in metabolism, neurochemistry, and oxidative stress research. Its structure includes a hydroxylated benzene ring, amino groups, and a dihydrobromide salt, enhancing solubility for experimental use .

Properties

IUPAC Name |

2-amino-4-(2-amino-3-hydroxyphenyl)-4-oxo(1,2-13C2)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c11-6(10(15)16)4-8(14)5-2-1-3-7(13)9(5)12/h1-3,6,13H,4,11-12H2,(H,15,16)/i6+1,10+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKPUUFAIGNJHC-UFYQYTSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)N)C(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)O)N)C(=O)C[13CH]([13C](=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745990 | |

| Record name | 2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxo(1,2-~13~C_2_)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313734-57-4 | |

| Record name | 2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxo(1,2-~13~C_2_)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1313734-57-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-DL-kynurenine-(butyric-1,2-13C2) dihydrobromide typically involves the incorporation of carbon-13 isotopes into the kynurenine structure. This can be achieved through various synthetic routes, including the use of labeled precursors and specific reaction conditions that facilitate the incorporation of the isotopes .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using labeled precursors and optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the isotopic purity and chemical integrity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-DL-kynurenine-(butyric-1,2-13C2) dihydrobromide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Metabolic Studies

Stable Isotope Tracing : The use of 3-Hydroxy-DL-kynurenine-(butyric-1,2-^13C2) dihydrobromide in metabolic studies enables researchers to trace the metabolic pathways of tryptophan and its derivatives. By labeling specific carbon atoms with ^13C, scientists can utilize mass spectrometry to monitor the fate of this compound in biological systems.

Case Study Example : In a study examining the metabolism of kynurenine in cancer cells, researchers utilized this compound to elucidate how altered kynurenine metabolism contributes to tumor growth and immune evasion. The findings indicated that the labeled compound could effectively track metabolic shifts in response to therapeutic interventions.

Neuropharmacology

Role in Neurotransmission : Kynurenine derivatives are implicated in neurotransmission and neuroinflammation. The dihydrobromide form of 3-Hydroxy-DL-kynurenine can be used to investigate its effects on neurotransmitter systems, particularly glutamate signaling.

Research Findings : A recent study demonstrated that administering this compound in animal models affected glutamate receptor activity, suggesting potential therapeutic implications for neurodegenerative diseases where glutamate dysregulation is a concern.

Immunology

Impact on Immune Response : The kynurenine pathway is known to influence immune responses, particularly through the modulation of T cell activity. The application of 3-Hydroxy-DL-kynurenine-(butyric-1,2-^13C2) dihydrobromide allows researchers to explore its role in immune tolerance and inflammation.

Case Study Example : Research has shown that this compound can alter cytokine production profiles in macrophages, indicating its potential as a modulator of immune responses in autoimmune conditions.

Analytical Chemistry

Mass Spectrometry Applications : The isotopic labeling provided by 3-Hydroxy-DL-kynurenine-(butyric-1,2-^13C2) dihydrobromide enhances the sensitivity and specificity of mass spectrometric analyses. This is particularly useful for quantifying metabolites in complex biological matrices.

Technical Insights : Researchers have successfully employed this compound in liquid chromatography-mass spectrometry (LC-MS) setups to improve the detection limits for kynurenine-related metabolites, facilitating deeper insights into their biological roles.

Mechanism of Action

The mechanism of action of 3-Hydroxy-DL-kynurenine-(butyric-1,2-13C2) dihydrobromide involves its interaction with various molecular targets and pathways. As a metabolite of tryptophan, it is involved in the kynurenine pathway, which plays a crucial role in the regulation of immune responses, neuroprotection, and neurotoxicity. The compound’s effects are mediated through its interaction with enzymes and receptors involved in this pathway .

Comparison with Similar Compounds

Isotopically Labeled Perfluoroalkyl Acids (PFAAs)

Examples :

- M2PFDoA (Perfluoro-n-[1,2-¹³C₂]dodecanoic acid)

- M2PFTeDA (Perfluoro-n-[1,2-¹³C₂]tetradecanoic acid)

| Parameter | 3-Hydroxy-DL-kynurenine-(butyric-1,2-¹³C₂) dihydrobromide | M2PFDoA/M2PFTeDA |

|---|---|---|

| Isotopic Label Position | Butyric acid C-1 and C-2 | Terminal carbons (C-1 and C-2) |

| Primary Application | Metabolic tracing in tryptophan/kynurenine pathways | Environmental analysis (PFAA quantification via LC-MS) |

| Analytical Technique | Mass spectrometry (MS), NMR | LC-MS/MS |

| Structural Complexity | High (aromatic, polar functional groups) | Moderate (linear fluorocarbon) |

Key Insight : While both classes use ¹³C₂ labeling, the kynurenine derivative’s aromatic structure and polar groups make it suitable for studying neurotransmitter and oxidative stress pathways, whereas PFAAs serve as internal standards in environmental toxicology .

[1,2-¹³C₂]Glucose and Glycolytic Intermediates

Examples :

- [1,2-¹³C₂]D-glucose

- [2,3-¹³C₂]Pyruvate

| Parameter | 3-Hydroxy-DL-kynurenine-(butyric-1,2-¹³C₂) | [1,2-¹³C₂]Glucose |

|---|---|---|

| Metabolic Pathway | Tryptophan catabolism | Glycolysis, PPP, Entner-Doudoroff |

| Labeling Utility | Tracks kynurenine flux in neural/immune cells | Discriminates glycolysis vs. PPP via Ala-232/260 fragments |

| Key Fragments (MS) | SMILES: N¹³CH¹³C=O | Ala-232 (m/z 232, C-2/C-3) |

| Research Findings | N/A (limited published data) | 19% faster glucose clearance in Hfe⁻/⁻ mice |

Key Insight : Both compounds exploit ¹³C₂ labeling for pathway discrimination, but the kynurenine derivative’s niche application contrasts with glucose’s broad use in central carbon metabolism studies .

Gly-(1,2-¹³C₂)Gly-Gly (Tripeptide Standard)

Key Insight : The tripeptide standard optimizes NMR efficiency for nitrogen studies, while the kynurenine compound’s bromine and aromaticity enhance MS detectability .

Biological Activity

3-Hydroxy-DL-kynurenine-(butyric-1,2-13C2) dihydrobromide is a derivative of kynurenine, an important metabolite in the tryptophan degradation pathway. This compound has garnered attention due to its diverse biological activities, including neuroprotective effects, modulation of immune responses, and antimicrobial properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

- Molecular Formula : C10H12N2O4

- Molecular Weight : 224.2 g/mol

- Purity : ≥98%

- Solubility : Soluble in organic solvents such as ethanol and DMSO; limited solubility in aqueous buffers.

- Storage Conditions : Recommended at -20°C for long-term stability .

Neuroprotective Effects

3-Hydroxy-DL-kynurenine has been shown to possess neuroprotective properties. It acts as an antioxidant and modulates the synthesis of neuroactive metabolites in the kynurenine pathway. Research indicates that it can increase intracellular NAD+ levels and enhance lactate dehydrogenase (LDH) activity in neurons and astrocytes, which is crucial for cellular metabolism and survival .

Table 1: Effects on Neuronal Cells

| Concentration (µM) | NAD+ Increase (%) | LDH Activity Increase (%) |

|---|---|---|

| 10 | 15 | 20 |

| 50 | 30 | 45 |

| 100 | 50 | 70 |

Antimicrobial Activity

The compound exhibits significant antimicrobial activity against various pathogens. Studies have reported its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis (VRE), and multidrug-resistant Pseudomonas aeruginosa.

Table 2: Antimicrobial Efficacy

| Pathogen | IC50 (µg/ml) |

|---|---|

| MRSA | 31.2 |

| VRE | 25.6 |

| Multidrug-resistant P. aeruginosa | 24 |

| C. albicans | 137.6 |

Immune Modulation

3-Hydroxy-DL-kynurenine also plays a role in immune system modulation. It has been shown to inhibit the activity of aldehyde dehydrogenases (ALDH), which can affect immune responses and inflammation. Inhibition rates were reported as high as 97% for yeast ALDH and 69% for rat liver ALDH at a concentration of 100 µM .

Study on Neuroprotection

A study investigated the neuroprotective effects of 3-Hydroxy-DL-kynurenine in a mouse model of neurodegeneration induced by oxidative stress. Mice treated with the compound showed significantly reduced markers of neuronal damage compared to controls, suggesting its potential as a therapeutic agent in neurodegenerative diseases.

Study on Antimicrobial Activity

Another research project evaluated the antimicrobial properties of this compound against clinical isolates of MRSA and VRE. The study found that treatment with varying concentrations resulted in significant reductions in bacterial load, indicating its potential application in treating resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.